Cas no 2025-33-4 (Benzo[c]isoxazol-3-amine)
![Benzo[c]isoxazol-3-amine structure](https://ja.kuujia.com/scimg/cas/2025-33-4x500.png)
Benzo[c]isoxazol-3-amine 化学的及び物理的性質
名前と識別子
-
- Benzo[c]isoxazol-3-amine
- 2,1-benzoxazol-3-amine
- 2,1-Benzisoxazol-3-amine
- 3-aminoanthranil
- 3-amino-2,1-benzisoxazole
- 2,1-Benzisoxazole-3-amine
- OVRJXOQDNKJZFJ-UHFFFAOYSA-N
- FCH935209
- 0380AB
- SY233373
- AX8165586
- CS-0328369
- MFCD17392817
- SCHEMBL1013979
- AS-58164
- 2025-33-4
- DTXSID50717358
- AKOS006337524
- AC2203
- (2-Pyrrolidin-3-yl-ethyl)-carbamic acid benzyl ester
-
- MDL: MFCD17392817
- インチ: 1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2
- InChIKey: OVRJXOQDNKJZFJ-UHFFFAOYSA-N
- SMILES: O1C(=C2C([H])=C([H])C([H])=C([H])C2=N1)N([H])[H]
計算された属性
- 精确分子量: 134.048012819g/mol
- 同位素质量: 134.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 129
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52
- XLogP3: 1.4
Benzo[c]isoxazol-3-amine Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- 储存条件:Keep in dark place,Sealed in dry,2-8°C
Benzo[c]isoxazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D696892-0.25g |
Benzo[c]isoxazol-3-amine |
2025-33-4 | 95% | 0.25g |
$530 | 2024-07-20 | |
abcr | AB527388-100mg |
Benzo[c]isoxazol-3-amine; . |
2025-33-4 | 100mg |
€519.30 | 2025-02-16 | ||
abcr | AB527388-250 mg |
Benzo[c]isoxazol-3-amine; . |
2025-33-4 | 250MG |
€1,041.70 | 2023-07-11 | ||
A2B Chem LLC | AB03837-100mg |
Benzo[c]isoxazol-3-amine |
2025-33-4 | 95% | 100mg |
$314.00 | 2024-04-20 | |
1PlusChem | 1P0028QL-1g |
2,1-Benzisoxazol-3-amine |
2025-33-4 | 95% | 1g |
$1065.00 | 2023-12-19 | |
eNovation Chemicals LLC | K55112-5g |
BENZO[C]ISOXAZOL-3-AMINE |
2025-33-4 | 95% | 5g |
$2800 | 2025-03-03 | |
eNovation Chemicals LLC | D696892-0.25g |
Benzo[c]isoxazol-3-amine |
2025-33-4 | 95% | 0.25g |
$530 | 2025-02-27 | |
abcr | AB527388- |
Benzo[c]isoxazol-3-amine; . |
2025-33-4 | €1,041.70 | 2023-04-17 | |||
eNovation Chemicals LLC | D696892-1g |
Benzo[c]isoxazol-3-amine |
2025-33-4 | 95% | 1g |
$985 | 2024-07-20 | |
eNovation Chemicals LLC | K55112-5g |
BENZO[C]ISOXAZOL-3-AMINE |
2025-33-4 | 95% | 5g |
$2800 | 2024-06-09 |
Benzo[c]isoxazol-3-amine 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
Benzo[c]isoxazol-3-amineに関する追加情報
Comprehensive Overview of Benzo[c]isoxazol-3-amine (CAS No. 2025-33-4): Properties, Applications, and Research Insights
Benzo[c]isoxazol-3-amine (CAS No. 2025-33-4) is a heterocyclic organic compound featuring a fused benzene and isoxazole ring system. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential biological activities. The benzo[c]isoxazole scaffold is particularly notable for its electron-rich aromatic system, which enables diverse chemical modifications at the 3-amino position.
Recent studies highlight the growing interest in Benzo[c]isoxazol-3-amine derivatives as privileged structures in drug discovery. Researchers are actively exploring its applications in designing kinase inhibitors, antimicrobial agents, and CNS-targeting compounds. The compound's CAS 2025-33-4 serves as a crucial identifier in chemical databases, facilitating patent searches and regulatory compliance across industries.
From a synthetic chemistry perspective, 2025-33-4 Benzo[c]isoxazol-3-amine offers multiple advantages. Its amine functionality allows for straightforward derivatization through amide coupling, reductive amination, or nucleophilic substitution reactions. The isoxazole ring's inherent stability under physiological conditions makes it an attractive pharmacophore in medicinal chemistry programs targeting metabolic disorders and inflammatory diseases.
Analytical characterization of Benzo[c]isoxazol-3-amine CAS 2025-33-4 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's high purity (>98%) and establish its physicochemical properties, including solubility profiles and partition coefficients - critical parameters for formulation development.
In material science applications, researchers are investigating Benzo[c]isoxazol-3-amine-based polymers for organic electronics. The compound's conjugated system and hydrogen-bonding capacity show promise in developing novel semiconductors and luminescent materials. This aligns with current industry trends toward sustainable, bio-compatible electronic components.
Environmental and safety assessments of CAS 2025-33-4 indicate favorable biodegradation profiles compared to traditional aromatic amines. Modern green chemistry approaches are being applied to optimize its synthetic routes, reducing hazardous byproducts and improving atom economy - addressing growing concerns about chemical sustainability.
The global market for Benzo[c]isoxazol-3-amine reflects increasing demand from contract research organizations and academic institutions. Suppliers now offer customized quantities ranging from milligram-scale for screening to kilogram quantities for process development, accompanied by comprehensive analytical documentation.
Emerging research directions explore the compound's potential in Benzo[c]isoxazol-3-amine Schiff base complexes for catalytic applications. These metal-organic hybrids demonstrate interesting reactivity patterns in asymmetric synthesis, contributing to the development of novel chiral catalysts for pharmaceutical manufacturing.
From a regulatory standpoint, 2025-33-4 currently falls under standard chemical handling protocols without special restrictions in most jurisdictions. However, researchers must consult updated safety data sheets as regulatory frameworks evolve, particularly concerning amino-substituted heterocycles.
Future perspectives suggest expanding applications of Benzo[c]isoxazol-3-amine scaffolds in bioorthogonal chemistry and targeted drug delivery systems. The compound's structural features enable conjugation with biomolecules while maintaining stability in biological environments - a key requirement for theranostic applications.
Quality control protocols for CAS 2025-33-4 Benzo[c]isoxazol-3-amine emphasize rigorous impurity profiling, especially for pharmaceutical-grade material. Modern analytical techniques can detect and quantify isomeric impurities at parts-per-million levels, ensuring batch-to-batch consistency in research applications.
The scientific literature documents over 50 patented applications involving Benzo[c]isoxazol-3-amine derivatives since 2015, demonstrating its growing importance in intellectual property landscapes. Key patent clusters focus on its use as intermediates for antiviral and anticancer agents.
Comparative studies of Benzo[c]isoxazol-3-amine with related heterocycles reveal distinct advantages in metabolic stability and bioavailability parameters. These findings support its selection over traditional aniline derivatives in lead optimization programs, particularly for CNS-penetrant molecules.
Industrial-scale production of 2025-33-4 employs continuous flow chemistry methods to enhance yield and safety. Process intensification techniques have reduced typical reaction times from hours to minutes while improving selectivity - addressing key challenges in heterocyclic amine synthesis.
Recent breakthroughs in computational chemistry enable accurate prediction of Benzo[c]isoxazol-3-amine interaction profiles with biological targets. Molecular docking studies suggest favorable binding modes with various enzyme active sites, guiding rational drug design efforts in virtual screening campaigns.
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